Perfluoropropoxyethylene
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Overview
Description
Perfluoropropoxyethylene is a fluorinated organic compound with the molecular formula C5H3F7O. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in specialized fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoropropoxyethylene typically involves the reaction of heptafluoropropyl iodide with vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Perfluoropropoxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce fluorinated alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or thiols.
Scientific Research Applications
Perfluoropropoxyethylene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their chemical stability and reactivity.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems, particularly in drug development and enzyme inhibition studies.
Medicine: Investigated for its potential use in medical imaging and as a component in fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of Perfluoropropoxyethylene involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition of enzyme activity or alteration of molecular pathways. The compound’s high electronegativity and thermal stability allow it to form strong bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Similar in structure but with a methoxy group instead of a vinyloxy group.
1,1,1,2,3,3,3-Heptafluoropropane: A simpler fluorinated propane without the vinyloxy group.
Hexafluoropropylene: Contains fewer fluorine atoms and lacks the vinyloxy group.
Uniqueness
Perfluoropropoxyethylene is unique due to its combination of a highly fluorinated backbone and a reactive vinyloxy group. This combination imparts both high stability and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
6996-01-6 |
---|---|
Molecular Formula |
C5H3F7O |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
1-ethenoxy-1,1,2,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5H3F7O/c1-2-13-5(11,12)3(6,7)4(8,9)10/h2H,1H2 |
InChI Key |
DAVCAHWKKDIRLY-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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